5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid
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Overview
Description
5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes may include:
Amidation Reactions:
Substitution Reactions: The replacement of specific atoms or groups in the molecule with desired functional groups.
Coupling Reactions: The formation of carbon-carbon bonds between different molecular fragments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the conversion of functional groups.
Substitution: The replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the preparation of complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, leading to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amide-containing molecules and those with similar functional groups. Examples include:
N-phenylacetamide: A simpler amide with fewer functional groups.
Diphenylacetamide: Contains two phenyl groups and an amide functional group.
Carbamoylamino derivatives: Compounds with similar carbamoylamino functional groups.
Uniqueness
The uniqueness of 5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCYYWIBYEOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F3N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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